1-[[3-chloro-5-(trifluoromethyl)-2-pyridinyl](methyl)amino]-1H-pyrrole-2,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[3-chloro-5-(trifluoromethyl)-2-pyridinylamino]-1H-pyrrole-2,5-dione is a complex organic compound known for its unique chemical structure and properties This compound is characterized by the presence of a pyrrole ring, a pyridine ring, and various functional groups including chloro, trifluoromethyl, and amino groups
Mechanism of Action
Target of Action
Trifluoromethylpyridine derivatives, which this compound is a part of, have been used in the pharmaceutical and agrochemical industries . They are known to interact with various biological targets, but the specific targets for this compound need further investigation.
Mode of Action
Trifluoromethylpyridine derivatives are thought to exert their biological activities due to the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety . The specific interactions of this compound with its targets and the resulting changes are subjects of ongoing research.
Biochemical Pathways
Trifluoromethylpyridine derivatives are known to influence various biochemical pathways depending on their specific targets . The downstream effects of these interactions would depend on the specific pathways involved.
Pharmacokinetics
The compound’s solubility in chloroform and methanol is slightly reported , which may influence its absorption and distribution. Its LogP value is 2.59 at 20℃ , which could impact its bioavailability
Result of Action
The molecular and cellular effects of the compound’s action are not clearly defined in the available literature. The effects would likely depend on the specific targets and pathways influenced by the compound. Trifluoromethylpyridine derivatives are known to have various biological activities in the pharmaceutical and agrochemical industries .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound’s vapor pressure is 40.8Pa at 24.85℃ , which could influence its stability and action under different environmental conditions. Furthermore, the compound’s solubility in water is 622mg/L at 25℃ , which could impact its action in aqueous environments.
Preparation Methods
The synthesis of 1-[3-chloro-5-(trifluoromethyl)-2-pyridinylamino]-1H-pyrrole-2,5-dione involves multiple steps and specific reaction conditions. One common synthetic route includes the following steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through a Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.
Introduction of the Pyridine Ring: The pyridine ring is introduced through a condensation reaction involving a suitable pyridine derivative.
Functional Group Modifications: The chloro and trifluoromethyl groups are introduced via halogenation and trifluoromethylation reactions, respectively.
Final Coupling: The final step involves coupling the pyrrole and pyridine rings through a nucleophilic substitution reaction, resulting in the formation of the desired compound.
Industrial production methods may involve optimization of these steps to ensure high yield and purity, often utilizing catalysts and specific reaction conditions to enhance efficiency.
Chemical Reactions Analysis
1-[3-chloro-5-(trifluoromethyl)-2-pyridinylamino]-1H-pyrrole-2,5-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced products.
Substitution: Nucleophilic substitution reactions can occur at the chloro or amino groups, where nucleophiles such as hydroxide ions or amines replace these groups, forming new compounds.
Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts to facilitate the desired transformations.
Scientific Research Applications
1-[3-chloro-5-(trifluoromethyl)-2-pyridinylamino]-1H-pyrrole-2,5-dione has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, leveraging its unique chemical structure.
Industry: It is utilized in the development of new materials and chemical products, including polymers and coatings.
Comparison with Similar Compounds
When compared to similar compounds, 1-[3-chloro-5-(trifluoromethyl)-2-pyridinylamino]-1H-pyrrole-2,5-dione stands out due to its unique combination of functional groups and structural features. Similar compounds may include:
1-[3-chloro-5-(trifluoromethyl)-2-pyridinylamino]-1H-pyrrole-2,5-dione derivatives: These compounds have slight modifications in their functional groups, leading to different chemical and biological properties.
Other pyrrole-pyridine compounds: These compounds share the core structure but differ in the substituents attached to the rings, resulting in varied reactivity and applications.
The uniqueness of 1-[3-chloro-5-(trifluoromethyl)-2-pyridinylamino]-1H-pyrrole-2,5-dione lies in its specific functional groups, which confer distinct chemical reactivity and potential biological activities.
Properties
IUPAC Name |
1-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-methylamino]pyrrole-2,5-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7ClF3N3O2/c1-17(18-8(19)2-3-9(18)20)10-7(12)4-6(5-16-10)11(13,14)15/h2-5H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DKAZMHNQQCOESP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=C(C=C(C=N1)C(F)(F)F)Cl)N2C(=O)C=CC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7ClF3N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.64 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.